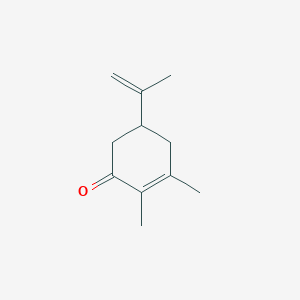

2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one

Beschreibung

2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one is a bicyclic monoterpenoid derivative featuring a cyclohexenone core substituted with methyl groups at positions 2 and 3 and an isopropenyl group at position 4. Its structure is closely related to carvone (a naturally occurring cyclic monoterpene) but distinguished by additional methyl substituents and a conjugated enone system . This compound serves as a precursor or intermediate in synthetic chemistry, particularly in the development of bioactive molecules, insecticides, and fragrances .

Eigenschaften

Molekularformel |

C11H16O |

|---|---|

Molekulargewicht |

164.24 g/mol |

IUPAC-Name |

2,3-dimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C11H16O/c1-7(2)10-5-8(3)9(4)11(12)6-10/h10H,1,5-6H2,2-4H3 |

InChI-Schlüssel |

CNIGYRRBFLTZNO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)CC(C1)C(=C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexanone derivatives, which undergo alkylation and subsequent cyclization to form the desired compound. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The choice of catalysts and reaction parameters is crucial to achieving efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Isomeric Variants

Several stereoisomers of 2,3-dimethyl-5-(prop-1-en-2-yl)cyclohexan-1-one have been synthesized, differing in the spatial arrangement of substituents:

- (2S,3R,5R)-isomer (22)

- (2R,3R,5R)-isomer (23)

- (2R,3S,5R)-isomer (24)

- (2S,3S,5R)-isomer (25)

Key Differences :

Table 1: Isomeric Properties

| Isomer ID | Configuration | Key Applications | Reference |

|---|---|---|---|

| 22 | (2S,3R,5R) | Biocatalytic reductions | |

| 23 | (2R,3R,5R) | Chiral intermediate | |

| 24 | (2R,3S,5R) | Not reported | |

| 25 | (2S,3S,5R) | Not reported |

Derivatives with Heterocyclic Additions

Indole-Substituted Derivatives

Compounds such as (5R,6R)-6-(1H-indol-3-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one (6-43) and (5R,6R)-6-(2-hexyl-5-methoxy-1H-indol-3-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one (6-13) feature indole moieties fused to the cyclohexenone core.

Key Differences :

Table 2: Anticancer Derivatives

| Compound ID | Substituent | Yield (%) | HRMS-ESI (m/z) | Biological Activity | Reference |

|---|---|---|---|---|---|

| 6-43 | Indol-3-yl | 30 | 294.1854 | Anticancer | |

| 6-13 | Hexyl-methoxy-indol-3-yl | 63 | 380.2587 | Anticancer |

Triazole-Linked Oxime Ethers

Derivatives like (E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one O-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl) oxime (9a) incorporate triazole rings via click chemistry.

Key Differences :

- Triazole groups enhance thermal stability (melting points: 127–146°C) and cytotoxicity.

- 9c (92% yield) demonstrates superior synthetic efficiency compared to non-triazole analogs .

Natural Analogues and Fragrance-Related Compounds

Carvone and Hydroxycarvone

Key Differences :

Table 3: Natural Analogues

Insecticidal Derivatives

2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one O-prop-2-yn-1-yl oxime (3a) demonstrates exceptional insecticidal activity against Mythimna separata (LD50 = 0.0054 mg/insect), outperforming terpinen-4-ol by 19.1-fold .

Key Differences :

- The oxime ether group introduces electrophilic reactivity, enhancing interaction with insect nervous systems.

Biologische Aktivität

2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one, also known as (5S)-2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohexenone, is an organic compound belonging to the class of cyclohexenones. Its unique structure includes a cyclohexene ring with a ketone functional group and two methyl groups along with a prop-1-en-2-yl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The compound's chemical structure can be represented as follows:

Key Features:

- Molecular Formula: C11H16O

- CAS Number: 85710-66-3

- Stereochemistry: (5S) configuration indicating specific spatial arrangement around the chiral center.

Biological Activity

Research indicates that 2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one exhibits various biological activities. The compound's interactions with biological targets suggest it may influence metabolic pathways and signal transduction processes.

The biological activity is primarily mediated through binding to specific molecular targets such as enzymes and receptors. This binding can lead to alterations in biological functions, potentially affecting various physiological processes.

Pharmacological Potential

Studies have indicated potential pharmacological properties of this compound, including:

- Antioxidant Activity: The compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

- Neuroprotective Effects: Preliminary research suggests it may have neuroprotective effects relevant to neurodegenerative disorders.

- Enzyme Inhibition: The compound could inhibit specific enzymes involved in metabolic pathways, offering therapeutic benefits in various diseases.

Case Studies

A selection of studies highlights the biological activity of 2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one:

In Vitro Studies

In vitro experiments have revealed that 2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one can significantly reduce cell damage induced by oxidative stress and enhance cell viability in neuronal cell lines.

Synthesis and Industrial Applications

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving suitable precursors under acidic or basic conditions. These methods often utilize catalysts to facilitate the process.

Synthetic Methods:

- Cyclization Reactions: Using dienes or enones as precursors.

- Industrial Production: Large-scale synthesis may employ batch or continuous flow processes to maximize yield and purity.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.